1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
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Overview
Description
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is an organic compound with the molecular formula C10H10FNS and a molecular weight of 195.26 g/mol This compound features a cyclopropane ring substituted with a fluorophenyl group and a carbothioamide group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide typically involves the following steps:
Chemical Reactions Analysis
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies investigating the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopropane-1-carbothioamide can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropane-1-carbothioamide: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)cyclopropane-1-carbothioamide: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylphenyl)cyclopropane-1-carbothioamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity .
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWXANWVCYMAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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